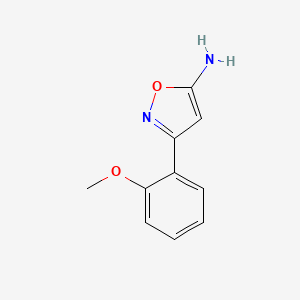

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-Methoxyphenyl)-1,2-oxazol-5-amine” is a compound that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). The compound also has a methoxyphenyl group attached to the 3-position of the oxazole ring and an amine group at the 5-position .

Synthesis Analysis

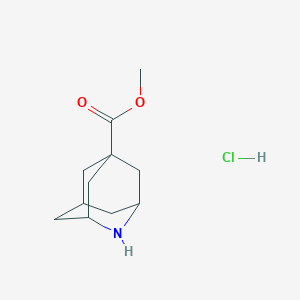

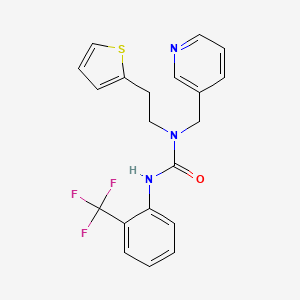

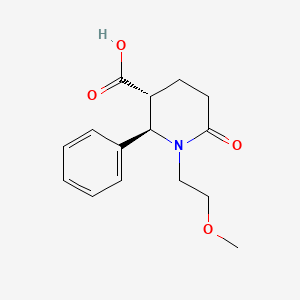

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction. The methoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the stability of the molecule. The methoxyphenyl group is an electron-donating group, which could potentially influence the reactivity of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, while the oxazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Modification of Polymers for Medical Applications The chemical versatility of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine allows for its incorporation into polymeric materials, enhancing their functional properties. Research has shown that radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including derivatives of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine, exhibit increased thermal stability and improved antibacterial and antifungal activities. This suggests significant potential for these modified polymers in medical applications, such as wound dressings and controlled drug release systems (Aly & El-Mohdy, 2015).

Corrosion Inhibition The application of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine derivatives in corrosion inhibition has been documented, particularly in protecting mild steel in acidic environments. Research into the inhibition performance of these derivatives in hydrochloric acid medium demonstrated that they could significantly reduce corrosion, with efficiencies reaching up to 98% at certain concentrations. This high level of efficiency indicates that these compounds could play a vital role in industrial applications, where corrosion resistance is crucial (Bentiss et al., 2009).

Anticancer Research Compounds derived from 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine have been investigated for their potential anticancer properties. Studies involving the synthesis and evaluation of Mannich bases derived from 1,2,4-triazoles, which are related to 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine, have shown that some of these compounds exhibit anticancer activity against a variety of cancer cell lines. This research opens up possibilities for the development of new anticancer agents based on the structural framework of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine (Holla et al., 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUCDBOUZRQRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2684735.png)

![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)

![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)

![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)